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molecular formula C7H8ClN3 B1606949 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine CAS No. 5461-89-2

4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine

Cat. No. B1606949
M. Wt: 169.61 g/mol
InChI Key: JIDGUKIAUDLAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691842B2

Procedure details

5.3 grams of 4-chloro-6,7-dihydro-5H-cyclopentapyrimidin-2-ylamine was dissolved in 200 ml xylene and 30 ml absolute methanol. Then 5.4 gram for sodium methoxide was added and the mixture was refluxed for 3 hours. Then the solvent was removed in vacuo and 100 ml water was added to the residue. Filter and wash the cake with water (50 ml). The solid was further vacuumed to dry for several hours. The desired product weighed 4.8 gram (98% yield). Mp: 133.8-134.9° C.; MS: 166.2.0 (M+H)
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH2:8][CH2:9][CH2:10][C:6]=2[N:5]=[C:4]([NH2:11])[N:3]=1.[CH3:12][O-:13].[Na+]>C1(C)C(C)=CC=CC=1.CO>[CH3:12][O:13][C:2]1[C:7]2[CH2:8][CH2:9][CH2:10][C:6]=2[N:5]=[C:4]([NH2:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
ClC1=NC(=NC2=C1CCC2)N
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in vacuo and 100 ml water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the cake with water (50 ml)
CUSTOM
Type
CUSTOM
Details
to dry for several hours

Outcomes

Product
Name
Type
Smiles
COC1=NC(=NC2=C1CCC2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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